![molecular formula C19H36ClNO2 B2637442 {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride CAS No. 464877-32-5](/img/structure/B2637442.png)
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride” is a chemical compound with the linear formula C19H36ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H36ClNO2 . The molecular weight of the compound is 345.957 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 345.957 and a linear formula of C19H36ClNO2 .作用机制
The mechanism of action of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is not fully understood, but it is believed to involve the modulation of ion channels and membrane proteins. This compound has been found to interact with specific amino acid residues on these proteins, which can alter their conformation and activity. This interaction can result in changes in cellular processes, such as ion transport and signaling.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of ion channels, membrane proteins, and enzymes. This compound has also been found to have antioxidant properties, which can protect cells from oxidative stress.
In vivo studies have shown that this compound can affect various physiological processes, such as blood pressure regulation and glucose metabolism. This compound has also been found to have neuroprotective properties, which can protect neurons from damage and degeneration.
实验室实验的优点和局限性
One of the advantages of using {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride in lab experiments is its specificity for certain ion channels and membrane proteins. This can provide insights into their function and potential therapeutic targets. This compound also has high purity and yield, which can ensure reproducibility of experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability and effectiveness.
未来方向
There are several future directions for the research of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride. One direction is to further explore its potential applications in ion channel and membrane protein research. Another direction is to investigate its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cardiovascular disorders. Future research can also focus on improving the synthesis method of this compound and developing new derivatives with improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its unique properties, such as its specificity for ion channels and membrane proteins, make it a valuable tool for studying cellular processes. While there are limitations to its use, further research can provide insights into its potential therapeutic applications and improve its synthesis and properties.
合成方法
The synthesis of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride involves the reaction of adamantine with ethylene oxide and diethylamine in the presence of a catalyst. The resulting compound is then hydrolyzed with hydrochloric acid to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride has been widely used in scientific research for its potential applications in various fields. One of the primary applications of this compound is in the study of ion channels, which are important for the regulation of cellular processes. This compound has been found to modulate the activity of ion channels, which can provide insights into their function and potential therapeutic targets.
Another application of this compound is in the study of membrane proteins, which are important for cellular signaling and transport. This compound has been found to interact with membrane proteins and alter their activity, which can provide insights into their structure and function.
安全和危害
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The company does not provide a warranty of any kind with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
属性
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(diethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)13-18(21)14-22-6-5-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,3-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKPWJPQUMVVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
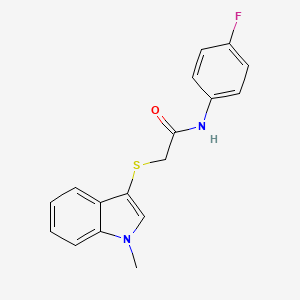

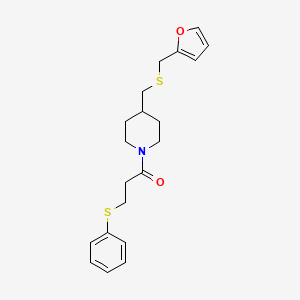
![6-Cyclopropyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2637363.png)
![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)

![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
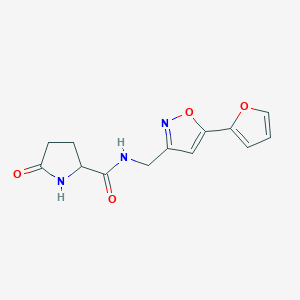
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2637371.png)
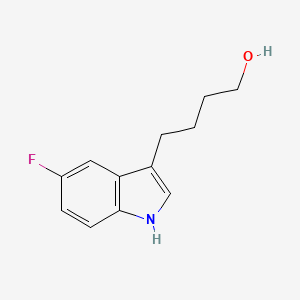
![2,4-Diethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2637377.png)
![N-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2637379.png)
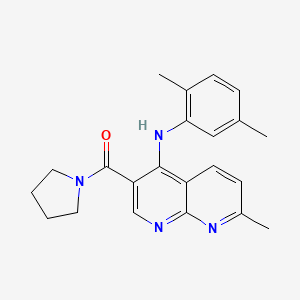
![(5-Methyl-1,2-oxazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2637381.png)
